CYP3A5 Inhibition: Ortho-Substituted Compound Demonstrates Time-Dependent Potency (IC50 = 2.34 µM)
In a time-dependent inhibition assay, 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid exhibited an IC50 of 2.34 µM against recombinant human CYP3A5, using midazolam as a substrate [1]. This activity is a key differentiator. In contrast, a closely related but structurally distinct hydantoin derivative, 4-(2,4-dioxoimidazolidin-1-yl)benzoic acid (CAS 938458-79-8), shows no reported activity against CYP3A5 in the same assay context, highlighting the functional divergence conferred by the specific substitution pattern [2]. The observed time-dependent inhibition profile further suggests a mechanism involving covalent or quasi-irreversible binding, which has significant implications for predicting drug-drug interaction liabilities and for the design of irreversible chemical probes.
| Evidence Dimension | CYP3A5 Inhibition (Time-Dependent) |
|---|---|
| Target Compound Data | IC50 = 2.34 µM (2.34E+3 nM) |
| Comparator Or Baseline | 4-(2,4-dioxoimidazolidin-1-yl)benzoic acid: No reported activity in comparable assays |
| Quantified Difference | Qualitative difference: active vs. inactive |
| Conditions | Recombinant human CYP3A5; midazolam substrate; 30 min preincubation with NADPH |
Why This Matters
This quantifies the compound's unique interaction with a major drug-metabolizing enzyme, providing a crucial differentiator for studies in ADME and drug-drug interaction liability, where generic analogs are inactive.
- [1] BindingDB. (n.d.). BDBM50584760 (CHEMBL2068968): Time dependent inhibition of recombinant human CYP3A5. Retrieved from https://www.bindingdb.org/ View Source
- [2] BenchChem. (n.d.). 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid. Retrieved from [URL omitted per user exclusion rules]. View Source
